molecular formula C7H13N3 B2489738 3-butyl-1H-pyrazol-5-amine CAS No. 56367-26-1

3-butyl-1H-pyrazol-5-amine

Cat. No. B2489738
CAS RN: 56367-26-1
M. Wt: 139.202
InChI Key: KLEIWKYPWDZGCV-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with significant interest in various scientific and industrial fields due to their diverse chemical and physical properties. The interest in 3-butyl-1H-pyrazol-5-amine and its derivatives stems from their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to this compound, often involves one-pot methodologies that can efficiently produce these compounds in good yields. For example, a solvent-free condensation/reduction sequence has been reported for the synthesis of a closely related pyrazole derivative, showcasing the efficiency of such methods (Becerra, Rojas, & Castillo, 2021).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods, including FT-IR, UV-Vis, and NMR, play crucial roles in characterizing the molecular structure of pyrazole derivatives. Studies combining experimental techniques with density functional theory (DFT) calculations offer comprehensive insights into the structural characteristics of these compounds (Tamer et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, including domino reactions that provide selective access to novel heterocyclic structures. Such reactivity underscores the versatility of pyrazole compounds in synthesizing complex molecules with potential biological or material applications (Jiang et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structures, are often studied using X-ray crystallography and other analytical techniques. These properties are critical for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of pyrazole derivatives, are influenced by their molecular structure. Studies on the electron distribution within the molecule, such as HOMO-LUMO analysis and bond orbital analysis, contribute to understanding the chemical behavior and potential reactivity of these compounds (Tamer et al., 2016).

Scientific Research Applications

1. Synthesis Methods and Intermediates

  • 3-butyl-1H-pyrazol-5-amine derivatives are synthesized using various methods, such as one-pot reductive amination, and serve as intermediates in the synthesis of other valuable pyrazole derivatives. These methodologies are characterized by their operational ease, short reaction times, and high yield. For example, the solvent-free synthesis method is efficient in both time and resources, making it suitable for the production of pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

2. Catalyst Applications

  • Pyrazol-5-amine derivatives, including this compound, are used as ligands in metal complexes. These complexes have been tested as catalysts in reactions like the copolymerization of CO2 and cyclohexene oxide, demonstrating their potential in polymer chemistry (Matiwane, Obuah, & Darkwa, 2020).

3. Nonlinear Optical Properties

  • Certain pyrazol-5-amine derivatives have been studied for their nonlinear optical properties. These properties make them potential candidates for applications in optical and electronic devices. For instance, the negative HOMO and LUMO energies indicate stability and a small energy gap between them suggests intramolecular charge transfer, critical for nonlinear optical properties (Tamer et al., 2016).

4. Pharmaceutical Research

  • Pyrazol-5-amine derivatives are also significant in pharmaceutical research. They have been used as scaffolds for developing novel antitumor drugs. These compounds have shown anti-proliferative activities against certain tumor cells, indicating their potential as therapeutic agents (Ma, Ouyang, Wang, & Yao, 2020).

5. Material Science Applications

  • In material science, pyrazol-5-amine derivatives are utilized in synthesizing a variety of compounds with potential applications in drug discovery and material development. For example, an efficient one-pot synthesis method has been developed for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, showing the versatility of pyrazole derivatives in synthetic chemistry (Yu et al., 2013).

Safety and Hazards

While specific safety and hazard information for 3-butyl-1H-pyrazol-5-amine was not found, it’s worth noting that similar compounds, such as 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, have been reported to cause serious eye irritation, respiratory irritation, and skin irritation .

Future Directions

Pyrazoles, including 3-butyl-1H-pyrazol-5-amine, have a wide range of applications, especially in the field of pharmaceutics and medicinal chemistry . They are considered promising functional reagents and are used as versatile synthetic building blocks in the synthesis of various organic molecules . Therefore, future research may focus on developing new synthetic methods and exploring novel applications of these compounds.

properties

IUPAC Name

5-butyl-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEIWKYPWDZGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56367-26-1
Record name 3-butyl-1H-pyrazol-5-amine
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